10,16-dibromo-N,N-bis[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
Description
This compound is a brominated, phosphorus-containing heterocyclic molecule with a complex pentacyclic framework. Its structure features two bromine atoms at positions 10 and 16, a central phosphorus atom coordinated within a dioxa-phosphapentacyclo system, and chiral (1R)-phenylethyl substituents on the nitrogen atoms. The steric and electronic effects of the bromine substituents and the chiral phenylethyl groups likely influence its reactivity, solubility, and biological interactions .
Properties
Molecular Formula |
C36H28Br2NO2P |
|---|---|
Molecular Weight |
697.4 g/mol |
IUPAC Name |
10,16-dibromo-N,N-bis[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine |
InChI |
InChI=1S/C36H28Br2NO2P/c1-23(25-13-5-3-6-14-25)39(24(2)26-15-7-4-8-16-26)42-40-35-31(37)21-27-17-9-11-19-29(27)33(35)34-30-20-12-10-18-28(30)22-32(38)36(34)41-42/h3-24H,1-2H3/t23-,24-/m1/s1 |
InChI Key |
ONPIYBCPPMKNMA-DNQXCXABSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N([C@H](C)C2=CC=CC=C2)P3OC4=C(C5=CC=CC=C5C=C4Br)C6=C(O3)C(=CC7=CC=CC=C76)Br |
Canonical SMILES |
CC(C1=CC=CC=C1)N(C(C)C2=CC=CC=C2)P3OC4=C(C5=CC=CC=C5C=C4Br)C6=C(O3)C(=CC7=CC=CC=C76)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,16-dibromo-N,N-bis[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[138002,1103,8018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to achieve efficient and cost-effective production. The use of automated systems and advanced purification techniques is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
10,16-dibromo-N,N-bis[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction can produce de-brominated or hydrogenated products .
Scientific Research Applications
10,16-dibromo-N,N-bis[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 10,16-dibromo-N,N-bis[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Effects
The following table summarizes key differences between the target compound and its closest analogs:
Key Observations :
- Bromine vs. Methoxy Groups : Bromine atoms in the target compound enhance electrophilicity and may facilitate alkylation or cross-coupling reactions, whereas methoxy groups in Analog 1 improve solubility and modulate electronic effects .
- Chiral Phenylethyl Groups : The (1R)-phenylethyl substituents in the target compound and Analog 1 introduce stereochemical complexity, which could influence enantioselective interactions in biological systems .
- Phosphorus Coordination : The central phosphorus atom in all analogs likely participates in Lewis acid-base interactions, but its reactivity may vary depending on substituents (e.g., bromine’s electron-withdrawing effect vs. methoxy’s electron-donating effect) .
Reactivity and Bioactivity
- Alkylation Potential: Phosphoramide mustard derivatives (e.g., metabolites of cyclophosphamide) exhibit alkylation via aziridinium intermediates . The bromine substituents in the target compound may similarly promote alkylation, though its bulky structure could limit reaction rates compared to simpler phosphoramides .
- Bioactivity Trends: Marine actinomycete-derived phosphapentacyclic compounds (structurally simpler but related) show antimicrobial and cytotoxic activities . The target compound’s bromine substituents may enhance bioactivity by increasing membrane permeability or target binding affinity .
Research Findings and Methodological Considerations
- Structural Comparison Techniques : Graph-based similarity algorithms (e.g., Hit Dexter 2.0 ) and fingerprint methods are critical for identifying analogs. The target compound’s pentacyclic framework and bromine substituents distinguish it from simpler phosphapentacyclo derivatives .
- Lumping Strategies : Compounds with similar skeletons (e.g., dioxa-phosphapentacyclo cores) may be grouped for reactivity or toxicity studies, though substituent-specific effects (e.g., bromine) necessitate individualized analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
